Synthesis of Disubstituted Pyrazino-Oxazine Derivatives with Controlled Stereochemistry: This method employs N-Fmoc-protected α-amino acids and 2-bromoketones as starting materials. [] The process involves solid-phase synthesis to create polymer-supported derivatives of N-alkylated-N-acylated-t-butylserine, followed by spontaneous cyclization to form pyrazine intermediates. Subsequent acid-mediated t-butyl group cleavage and oxazine ring closure yield the target 1,7,8,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-6,9-diones. []
(9aS)-Hexahydro-4-methyl-1H,5H-pyrrolo[2,1-c][1,4]thiazepine-1,5-dione: This synthesis, focusing on a structurally similar thiazepine analog, provides insights into potential approaches for (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine. [] While specific steps are not detailed in the abstract, exploring similar synthetic routes with appropriate adaptations for the desired oxygen atom in the oxazine ring could be a viable strategy.
Pharmaceuticals: Pyrido[2,1-c][1,4]oxazine derivatives have shown potential as central nervous system (CNS) depressants, exhibiting anticonvulsant and appetite suppressant activity in animal models. [] These findings highlight the potential of structurally similar (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine derivatives for pharmaceutical development.
Angiotensin-Converting Enzyme (ACE) Inhibitors: The synthesis of (9aS)-Hexahydro-4-methyl-1H,5H-pyrrolo[2,1-c][1,4]thiazepine-1,5-dione, a potent ACE inhibitor, suggests the potential of exploring (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine derivatives for similar applications. [] Modifications to the core structure and the introduction of specific functional groups could lead to compounds with desirable ACE inhibitory activity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2